Iofetamine hydrochloride I 123, often abbreviated as IMP, is a radiopharmaceutical used in cerebral perfusion imaging with single photon emission computed tomography (SPECT) [, , ]. It serves as an alternative to Positron Emission Tomography (PET) for assessing cerebral blood flow, offering advantages due to the wider availability of SPECT and its complementary role in visualizing brain anatomy alongside X-ray computed tomography (CT) or magnetic resonance imaging (MRI) [].
The metabolism of Iofetamine hydrochloride I 123 (IMP) involves a series of chemical reactions. The process begins with the dealkylation of the N-isopropyl group on the amphetamine side chain, leading to the formation of p-iodoamphetamine (PIA). This initial step occurs efficiently in the brain, lungs, and liver []. Subsequently, deamination takes place, yielding the short-lived intermediate p-iodophenylacetone. This intermediate is rapidly broken down into p-iodobenzoic acid and conjugated with glycine in the liver, resulting in the formation of p-iodohippuric acid, which is then eliminated through urine [].
While the precise mechanism behind Iofetamine's localization remains unclear, current understanding suggests that it stems from nonspecific receptor binding []. Following intravenous injection, Iofetamine rapidly accumulates in the lungs before being redistributed primarily to the liver and brain []. Peak brain uptake is observed around 30 minutes post-injection, remaining relatively stable for the subsequent 30 minutes []. This uptake pattern enables the visualization of cerebral blood perfusion using SPECT imaging.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: